5,5-Difluoroazepane-4-carboxylic acid
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Overview
Description
5,5-Difluoroazepane-4-carboxylic acid is a fluorinated heterocyclic compound with a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoroazepane-4-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of azepane derivatives. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoroazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5,5-Difluoroazepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5,5-Difluoroazepane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroazepane-4-carboxylic acid
- 5,5-Dichloroazepane-4-carboxylic acid
- 5,5-Dibromoazepane-4-carboxylic acid
Uniqueness
5,5-Difluoroazepane-4-carboxylic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
Properties
CAS No. |
1334146-44-9 |
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Molecular Formula |
C7H11F2NO2 |
Molecular Weight |
179.16 g/mol |
IUPAC Name |
5,5-difluoroazepane-4-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4-10-3-1-5(7)6(11)12/h5,10H,1-4H2,(H,11,12) |
InChI Key |
DNBMFMQDVKYORS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC(C1C(=O)O)(F)F |
Origin of Product |
United States |
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